

Rezivertinib: A Comparative Meta-Analysis in EGFR-Mutated Non-Small Cell Lung Cancer

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving **Rezivertinib**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It offers an objective comparison of **Rezivertinib**'s performance against other therapeutic alternatives for non-small cell lung cancer (NSCLC), supported by experimental data and detailed methodologies.

Introduction to Rezivertinib and its Mechanism of Action

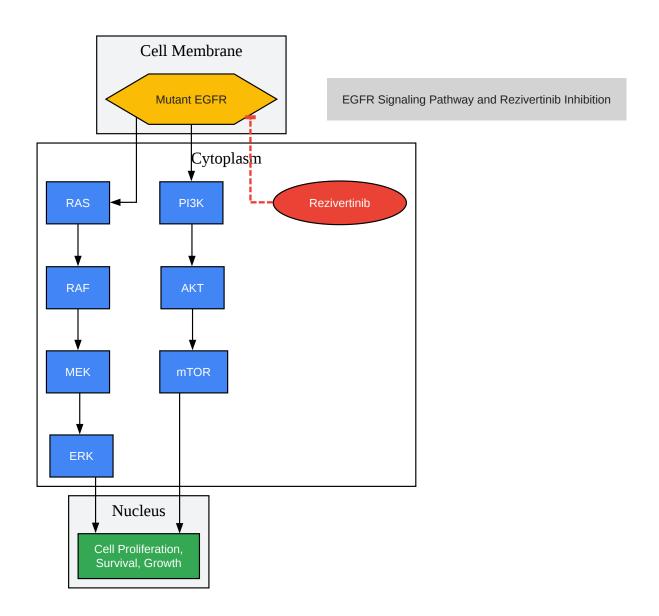
Rezivertinib, also known as BPI-7711, is a novel, orally available third-generation EGFR-TKI. [1][2][3] It is designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[1][3][4][5][6] The T790M mutation is a common cause of acquired resistance to first- and second-generation EGFR TKIs in NSCLC patients.[4]

Rezivertinib's mechanism involves covalently binding to the ATP-binding site of the mutant EGFR kinase, which blocks its autophosphorylation and disrupts downstream signaling pathways crucial for tumor cell proliferation and survival.[4] These pathways include the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[4] By selectively targeting mutant forms of EGFR, **Rezivertinib** shows minimal activity against wild-type EGFR, potentially leading to fewer dose-limiting toxicities compared to non-selective inhibitors.[3]

Signaling Pathway Inhibition by Rezivertinib



The diagram below illustrates the EGFR signaling cascade and the point of intervention for third-generation TKIs like **Rezivertinib**. Upon ligand binding, EGFR dimerizes and activates downstream pathways that regulate cell proliferation and survival.[7][8] Mutations in EGFR lead to constitutive activation of these pathways, driving oncogenesis.[4][7] **Rezivertinib** inhibits this aberrant signaling by blocking the mutated EGFR.



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Caption: EGFR Signaling Pathway and Rezivertinib Inhibition.



Efficacy of Rezivertinib in Clinical Trials

Rezivertinib has been evaluated in multiple clinical trials, demonstrating promising efficacy in both first-line and second-line settings for patients with EGFR-mutated NSCLC.

First-Line Treatment

In a Phase IIa study (NCT03386955) involving 43 patients with locally advanced or metastatic/recurrent EGFR-mutated NSCLC, first-line treatment with **Rezivertinib** showed significant clinical activity.[2][9] The REZOR Phase III trial (NCT03866499) further solidified these findings by comparing **Rezivertinib** to Gefitinib, a first-generation EGFR-TKI.[10][11]

Table 1: Efficacy of Rezivertinib in First-Line Treatment of EGFR-Mutated NSCLC

Endpoint	Phase IIa (NCT03386955) [2][9]	Phase III REZOR (NCT03866499)[10][11]
Objective Response Rate (ORR)	83.7% (95% CI, 69.3-93.2)	Not specified
Median Progression-Free Survival (PFS)	20.7 months (95% CI, 13.8- 24.8)	19.3 months (95% CI, 13.8- 22.1)
Median Duration of Response (DoR)	19.3 months (95% CI, 15.8- 25.0)	Not specified
Overall Survival (OS)	Data immature	Data immature (HR 0.85; 95% CI, 0.62-1.16)

Second-Line Treatment (EGFR T790M-Mutated NSCLC)

Rezivertinib has shown robust efficacy in patients who have developed the T790M resistance mutation after prior TKI therapy. Data comes from a Phase I dose-escalation study (NCT03386955) and a larger Phase IIb single-arm study (NCT03812809).[5][6][12]

Table 2: Efficacy of Rezivertinib in T790M-Positive NSCLC (Second-Line+)



Endpoint	Phase I (NCT03386955)[12]	Phase IIb (NCT03812809) [5][6]
Patient Population	172	226
Objective Response Rate (ORR)	59.3% (95% CI, 51.6-66.7)	64.6% (95% CI, 58.0-70.8)
Disease Control Rate (DCR)	Not specified	89.8% (95% CI, 85.1-93.4)
Median Progression-Free Survival (PFS)	9.7 months (95% CI, 8.3-11.1)	12.2 months (95% CI, 9.6- 13.9)
Median Duration of Response (DoR)	Not specified	12.5 months (95% CI, 10.0- 13.9)
Median Overall Survival (OS)	Not specified	23.9 months (95% CI, 20.0-NC)

Central Nervous System (CNS) Efficacy

Rezivertinib has demonstrated promising efficacy in patients with CNS metastases, a common complication in advanced NSCLC. A pooled analysis of the Phase I and Phase IIb studies provided specific data on CNS response.[13]

Table 3: CNS Efficacy of Rezivertinib in T790M-Positive NSCLC

Endpoint	Pooled Analysis (NCT03386955 & NCT03812809)[13]
CNS Objective Response Rate (CNS-ORR)	68.9% (in evaluable for response set)
CNS Disease Control Rate (CNS-DCR)	100% (in evaluable for response set)
Median CNS Progression-Free Survival (CNS-PFS)	16.5 months (95% CI, 13.7-NC)
Median CNS Duration of Response (CNS-DoR)	13.8 months (95% CI, 9.6-NC)

Safety and Tolerability Profile



Rezivertinib has a manageable safety profile across clinical trials. Most adverse events (AEs) are mild to moderate in severity.

Table 4: Common Treatment-Related Adverse Events (TRAEs) with Rezivertinib

Adverse Event Profile	First-Line (Phase IIa)[2][9]	T790M+ (Phase I) [<mark>12</mark>]	T790M+ (Phase IIb) [6]
Any Grade TRAEs	93.0%	93.0% 82.0%	
Grade ≥3 TRAEs	9.3%	17.4%	19.9%
Most Common Grade ≥3 TRAEs	Not specified	Decreased neutrophil count (2.9%), Leukopenia (2.9%), Pneumonia (2.9%)	Not specified
Most Common Any Grade TRAEs	Not specified	Not specified	White blood cell count decreased (27.9%), Platelet count decreased (23.0%), Anemia (22.6%)
Interstitial Lung Disease (ILD)	Not specified	Not specified	None reported

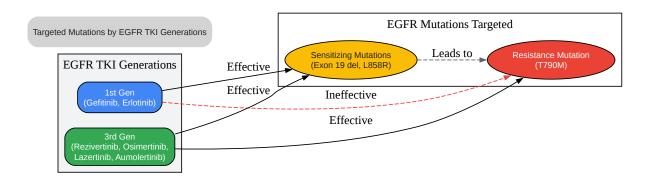
Comparison with Alternative EGFR TKIs

The primary competitors for **Rezivertinib** are other third-generation EGFR TKIs, most notably Osimertinib, Lazertinib, and Aumolertinib (also known as Almonertinib).[14] These drugs also target both sensitizing and T790M resistance mutations.

Evolution of EGFR TKIs

The development of EGFR inhibitors has progressed through generations, each aiming to improve efficacy and overcome resistance mechanisms.





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Caption: Targeted Mutations by EGFR TKI Generations.

Comparative Efficacy and Safety

Direct head-to-head trials between all third-generation TKIs are limited. The following tables synthesize data from separate meta-analyses and key trials to provide a comparative overview.

Table 5: Comparative Efficacy of Third-Generation EGFR TKIs in First-Line Treatment

Endpoint	Rezivertinib (REZOR)[10]	Osimertinib (FLAURA)[15]	Lazertinib (LASER301) [16][17]	Aumolertinib (AENEAS)[18] [19]
Comparator	Gefitinib	1st Gen TKI	Gefitinib	Gefitinib
Median PFS	19.3 months	18.9 months	20.6 months	19.3 months
ORR	Not specified	Not specified	76%	73.8%
PFS Hazard Ratio (HR)	0.48	0.46	0.45	0.46

Table 6: Comparative Efficacy in T790M-Positive NSCLC (Second-Line+)



Endpoint	Rezivertinib (Phase IIb)[5]	Osimertinib (AURA3)[20][21]	Aumolertinib (APOLLO)[19]
Comparator	Single-Arm	Chemotherapy	Single-Arm
Median PFS	12.2 months	10.1 months	12.4 months
ORR	64.6%	71%	68.9%
DCR	89.8%	Not specified	93.4%

Table 7: Comparative Safety Profiles of Third-Generation EGFR TKIs

Adverse Event Type	Rezivertinib[6] [12]	Osimertinib[15][22]	Lazertinib[16] [23]	Aumolertinib[1 8][24]
Common TRAEs	Cytopenias (WBC, platelet decrease), Anemia	Diarrhea, Rash, Nail effects, Dry skin	Paresthesia	Creatine kinase elevation
Grade ≥3 TRAEs	~17-20%	Lower than 1st Gen TKIs	Not specified	Low incidence
Notable Low Incidence AEs	No ILD reported in Phase IIb study	Lower rates of severe rash/diarrhea vs 1st Gen TKIs	Lower rates of diarrhea, ALT/AST increase vs Gefitinib	Rare ILD

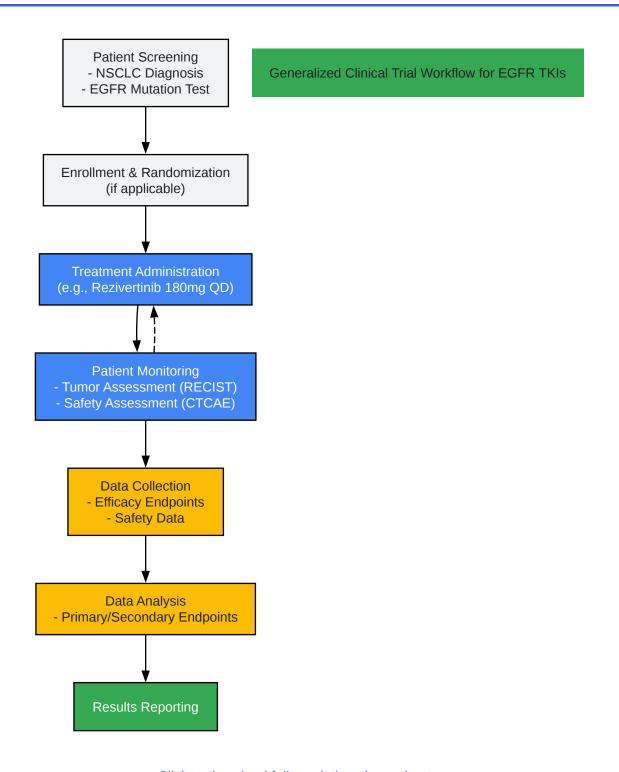
Experimental Protocols and Methodologies

The clinical development of **Rezivertinib** is supported by rigorously designed trials. Below are the methodologies for the key studies cited.

Typical Clinical Trial Workflow

The diagram below outlines the typical workflow for a clinical trial evaluating a targeted therapy like **Rezivertinib**.





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Caption: Generalized Clinical Trial Workflow for EGFR TKIs.

Key Rezivertinib Trial Protocols

• Phase I/IIa Study (NCT03386955):



- Design: An open-label, single-arm, dose-escalation (Phase I) and dose-expansion (Phase IIa) study conducted in China.
- Patient Population: Phase I enrolled patients with advanced NSCLC with the EGFR
 T790M mutation.[12] Phase IIa enrolled treatment-naive patients with locally advanced or
 metastatic/recurrent EGFR-mutated NSCLC.[2]
- Intervention: Oral Rezivertinib administered once daily. The Phase I portion explored doses from 30mg to 300mg to determine the recommended Phase II dose (RP2D), which was established at 180mg.[12][25] The Phase IIa portion used the 180mg dose.[2]
- Primary Endpoints: Safety and tolerability for the dose-escalation phase; ORR assessed by a blinded independent central review (BICR) for the Phase IIa part.[2][12]
- Secondary Endpoints: DCR, DoR, PFS, and OS.[2]
- Phase IIb Study (NCT03812809):
 - Design: A multicenter, single-arm, open-label study.[5][6]
 - Patient Population: 226 patients with locally advanced or metastatic/recurrent NSCLC with confirmed EGFR T790M mutations who had progressed after first or second-generation EGFR-TKI therapy.[5][6]
 - Intervention: Rezivertinib 180mg orally once daily until disease progression or unacceptable toxicity.[5][6]
 - Primary Endpoint: ORR assessed by BICR per RECIST v1.1.[5][6]
 - Secondary Endpoints: DCR, DoR, PFS, OS, and safety. CNS efficacy was also evaluated.
 [5][6]
- Phase III REZOR Study (NCT03866499):
 - Design: A multicenter, double-blind, randomized, phase 3 study conducted across 50 hospitals in China.[10][11]



- Patient Population: Treatment-naive patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R mutation.[11]
- Intervention: Patients were randomly assigned (1:1) to receive either Rezivertinib (180 mg/day) or Gefitinib (250 mg/day).[11]
- Primary Endpoint: PFS assessed by masked independent central review (MICR).[11]
- Secondary Endpoints: OS, ORR, DoR, and safety.[10]

Conclusion

The available clinical trial data indicates that **Rezivertinib** is a potent and selective third-generation EGFR-TKI with a favorable risk-benefit profile.

- In the first-line setting, Rezivertinib demonstrates superior PFS compared to the first-generation TKI Gefitinib, with efficacy outcomes (PFS of ~19-20 months) that are highly competitive with other leading third-generation TKIs like Osimertinib, Lazertinib, and Aumolertinib.[10][15][17][19]
- For second-line treatment of T790M-positive NSCLC, Rezivertinib shows robust and durable responses, including significant activity against CNS metastases.[5][6][13] Its efficacy, as measured by ORR and PFS, is comparable to data reported for Osimertinib and Aumolertinib in similar patient populations.[5][19][21]
- The safety profile of Rezivertinib is manageable, characterized primarily by hematologic adverse events.[6] Notably, the absence of reported interstitial lung disease in the Phase IIb T790M+ trial is a favorable safety signal.[6]

Overall, **Rezivertinib** represents a valuable therapeutic option for EGFR-mutated NSCLC. Ongoing studies and future real-world data will further clarify its position relative to other third-generation TKIs and its role in the evolving landscape of NSCLC treatment.

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